3-Trehalosamine

Descripción general

Descripción

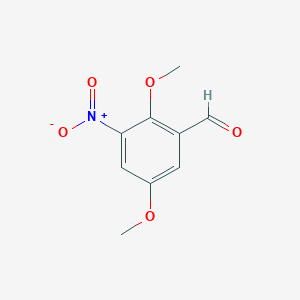

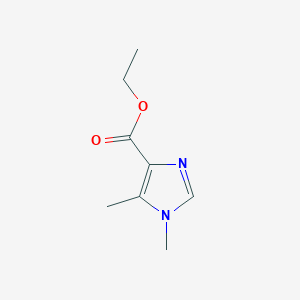

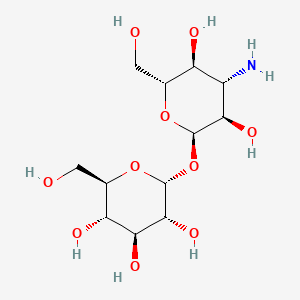

3-Trehalosamine is an amino sugar in which a hydroxyl group of trehalose is replaced with an amino group . It is also known as 3-amino-3-deoxy-alpha-D-glucopyranosyl-alpha-D-glucopyranoside .

Synthesis Analysis

A general strategy for the diverse synthesis of disaccharide aminoglycosides, including this compound, has been developed . The key step for the synthesis was the glycosylation coupling of a stereodirecting donor with a configuration-stable TMS glycoside acceptor . Either the donor or acceptor could be substituted with an azido group .Molecular Structure Analysis

The chemical structure of this compound was identified as α-D-glucopyranosyl-(1 → 1’)-3’-amino-3’-deoxy-β-D-glucopyranoside based on spectroscopic analysis .Chemical Reactions Analysis

The key step for the synthesis of this compound was the glycosylation coupling of a stereodirecting donor with a configuration-stable TMS glycoside acceptor .Aplicaciones Científicas De Investigación

Synthesis and Antibiotic Applications

- Chemoenzymatic Synthesis : Trehalosamine (2-amino-2-deoxy-α,α-d-trehalose) is synthesized using a chemoenzymatic process, which is more efficient than chemical synthesis methods. This process uses trehalose synthase (TreT) for glycosylation, making it a viable method for large-scale production. The synthesized trehalosamine exhibits antimicrobial activity against Mycobacterium tuberculosis and serves as a precursor to mycobacterial imaging probes (Groenevelt et al., 2018).

Biological Stability and Protective Activities

- High Biological Stability : 3-Trehalosamine is a trehalose analog with high biological stability due to its resistance to hydrolysis by trehalase. It shows better or comparable protective activities to trehalose and exhibits high buffer capacity around neutral pH. Its chemical modifiability allows the production of various derivatives for different applications, including mycobacterial staining and as potential drug leads in membrane protein research (Wada et al., 2022).

Antibacterial Properties

- Isolation and Antibacterial Activity : A novel compound, α-d-glucopyranosyl-(1 → 1′)-3′-amino-3′-deoxy-β-d-glucopyranoside (a,β-3-trehalosamine), was isolated from Bacillus amyloliquefaciens and found to have broad-spectrum antibacterial activity. The minimal inhibitory concentration (MIC) values indicate its potential as a bactericide against various gram-positive and gram-negative bacteria (Wang et al., 2020).

Synthetic Analogs and Derivatives

- Divergent Synthesis of Analogues : A library of trehalosamine analogues with various binding motifs was synthesized for assay against pathogens. This demonstrates the versatility of trehalosamine as a scaffold for creating diverse compounds targeting different pathogens (Hui & Chang, 2002).

Potential Therapeutic Applications

- Therapeutic Utility in Neurodegenerative Diseases : Trehalose, including trehalosamine, shows potential as a disease-modifying treatment for neurodegenerative diseases associated with protein misfolding. Systematic reviews suggest its role in enhancing autophagy, protein refolding, and activating various neuroprotective pathways (Yap et al., 2022).

Applications in Cell Preservation and Cryoprotection

- Cryoprotective Reagent for Cells : Trehalosamine's role as a cryoprotective reagent is notable, particularly in preserving platelets and other cells at low temperatures. This application is significant in medical and biological fields for the storage and transportation of sensitive biological materials (Wang et al., 2015).

Impact on Aging and Lifespan

- Extension of Lifespan in Model Organisms : Research in model organisms like Caenorhabditis elegans has shown that trehalosamine can extend lifespan by counteracting internal or external stresses that disrupt protein homeostasis. It also suggests potential applications in age-related therapies (Honda et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Inhibition of the trehalosamine catalytic shift is a viable strategy to target Mycobacterium tuberculosis persisters . The natural product 2-trehalosamine exhibited the highest potency and significantly potentiated first- and second-line TB drugs in broth culture and macrophage infection assays . This suggests that trehalosamine analogues could be advanced as potential adjunctive therapeutics for investigating and targeting mycobacterial persistence .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNBYBTUSOVUMK-PNKJYEMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996564 | |

| Record name | Hexopyranosyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75060-25-2 | |

| Record name | 3-Trehalosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075060252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl 3-amino-3-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.